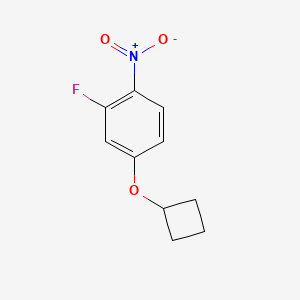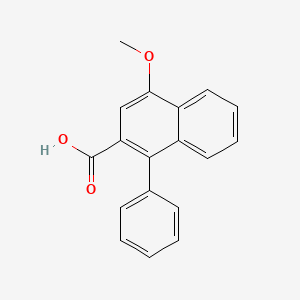
4-Methoxy-1-phenyl-2-naphthoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-1-phenyl-2-naphthoic acid is an organic compound with the molecular formula C18H14O3 It is a derivative of naphthoic acid, characterized by the presence of a methoxy group (-OCH3) and a phenyl group (-C6H5) attached to the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1-phenyl-2-naphthoic acid can be achieved through several methods. One common approach involves the reaction of 1-bromo-2-methoxynaphthalene with a Grignard reagent, followed by oxidation to yield the desired product . Another method includes the coupling of a zinc derivative of 2-(1-adamantyl)-4-bromoanisole with methyl-6-bromo-2-naphthenoate using a nickel catalyst, followed by alkaline hydrolysis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Suzuki-Miyaura coupling reaction is often employed due to its efficiency in forming carbon-carbon bonds .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxy-1-phenyl-2-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Major Products Formed
The major products formed from these reactions include various substituted naphthoic acids, quinones, and tetrahydro derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-Methoxy-1-phenyl-2-naphthoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of chiral oxazolines and other complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It finds applications in the production of photochromic materials and fluorescent dyes.
Wirkmechanismus
The mechanism of action of 4-Methoxy-1-phenyl-2-naphthoic acid involves its interaction with specific molecular targets and pathways. For instance, it can bind to nuclear receptors and modulate gene expression, affecting cell differentiation and inflammation processes . The presence of the methoxy and phenyl groups enhances its ability to interact with biological molecules, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methoxy-1-naphthoic acid
- 1-Methoxy-2-naphthoic acid
- 4-Hydroxy-6-methoxy-1-phenyl-2-naphthoic acid
Uniqueness
4-Methoxy-1-phenyl-2-naphthoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C18H14O3 |
|---|---|
Molekulargewicht |
278.3 g/mol |
IUPAC-Name |
4-methoxy-1-phenylnaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C18H14O3/c1-21-16-11-15(18(19)20)17(12-7-3-2-4-8-12)14-10-6-5-9-13(14)16/h2-11H,1H3,(H,19,20) |
InChI-Schlüssel |
BSSYRMNTXNONMX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C2=CC=CC=C21)C3=CC=CC=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


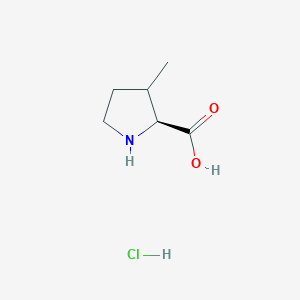
![Methyl4-chloro-3-methylthieno[3,2-c]pyridine-7-carboxylate](/img/structure/B13035829.png)

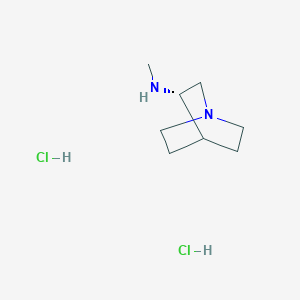

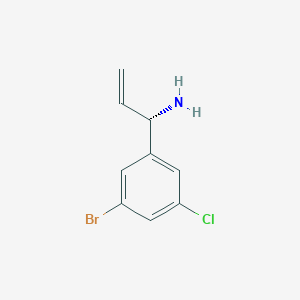

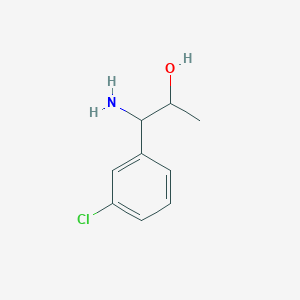
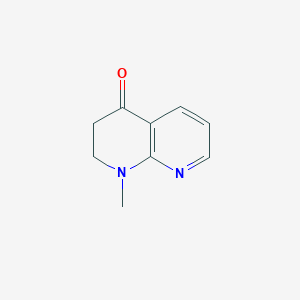
![1-Methyloctahydro-1H-cyclopenta[b]pyridin-6-amine](/img/structure/B13035873.png)

![methyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B13035880.png)

